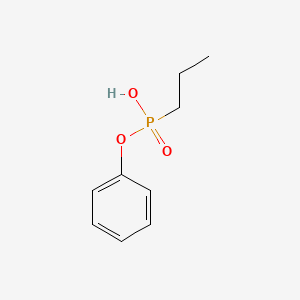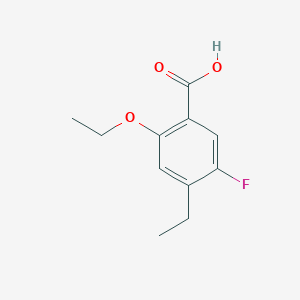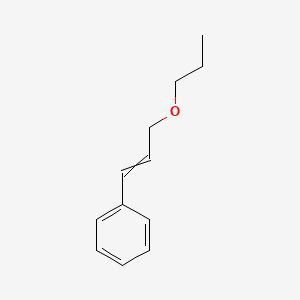
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- is a synthetic organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, hydroxy, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-hydroxy-5-methylphenol and trifluoroacetic anhydride.
Acylation Reaction: The phenolic compound undergoes an acylation reaction with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form the trifluoroacetylated intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino and hydroxy groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-CHLORO-: Similar structure but with a chloro group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-BROMO-: Similar structure but with a bromo group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-IODO-: Similar structure but with an iodo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Propriétés
Numéro CAS |
70977-83-2 |
|---|---|
Formule moléculaire |
C9H8F3NO2 |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(3-amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-4-2-5(7(14)6(13)3-4)8(15)9(10,11)12/h2-3,14H,13H2,1H3 |
Clé InChI |
XKGVPWJQNNQAIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)

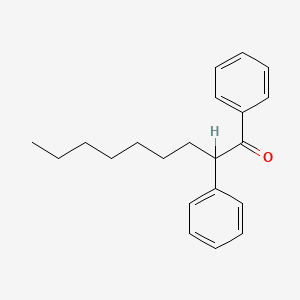



![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)

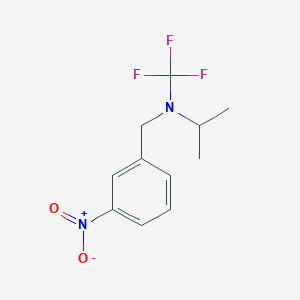
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
